4-(3-(4-Aminophenyl)propionyl)morpholine
Description
4-(3-(4-Aminophenyl)propionyl)morpholine is a morpholine derivative characterized by a propionyl group (CH₂CH₂CO-) attached to the morpholine ring, which is further substituted with a 4-aminophenyl moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for pharmaceutical intermediates, particularly in anticoagulant therapies like Rivaroxaban derivatives .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(4-aminophenyl)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H18N2O2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-2,4-5H,3,6-10,14H2 |
InChI Key |
XEBOVYWZFZWKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Morpholine-Based Derivatives
4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0) Structure: Morpholinone ring (oxygen-containing) with 4-aminophenyl. Properties: Molecular weight = 192.22 g/mol; mp = 171–175°C; solubility = 16.6 g/L (water); logP = 1.27 . Applications: Intermediate in Rivaroxaban synthesis . Comparison: The absence of a propionyl group reduces lipophilicity (logP = 1.27 vs. ~2.0 estimated for the target compound) and alters solubility.
4-(Morpholine-4-sulfonyl)-phenylamine (CAS 21626-70-0) Structure: Morpholine with a sulfonyl (-SO₂-) linker to 4-aminophenyl. Properties: mp = 216°C; higher molecular weight (242.29 g/mol) due to sulfonyl group .
4-(4-Nitrophenyl)thiomorpholine Structure: Thiomorpholine (sulfur analog) with 4-nitrophenyl. Properties: Synthesized via base-mediated N-arylation; nitro group enhances electrophilicity . Comparison: Sulfur in the ring increases electron density, while nitro groups (vs. amino in the target compound) alter reactivity and pharmacological activity.
Heterocyclic Derivatives with 4-Aminophenyl
Azetidinone Derivatives (e.g., 1f, 1g, 1h in ) Structure: β-lactam (azetidinone) core with 4-aminophenyl and diverse substituents. Properties:
Quinoline Derivatives (e.g., 4k in ) Structure: Quinoline core with 4-chlorophenyl and methoxyphenyl groups. Properties: mp = 223–225°C; synthesized via Pd-catalyzed cross-coupling . Comparison: Larger aromatic systems (quinoline vs. morpholine) enhance π-π stacking but reduce solubility.
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (g/L) | logP | Key Functional Groups |
|---|---|---|---|---|---|
| 4-(3-(4-Aminophenyl)propionyl)morpholine* | ~235 (estimated) | ~160–170 (estimated) | ~10–20 (est.) | ~2.0 | Propionyl, morpholine, NH₂ |
| 4-(4-Aminophenyl)morpholin-3-one | 192.22 | 171–175 | 16.6 | 1.27 | Morpholinone, NH₂ |
| 4-(Morpholine-4-sulfonyl)-phenylamine | 242.29 | 216 | <1 (predicted) | ~0.8 | Sulfonyl, morpholine, NH₂ |
| Azetidinone 1f | ~400 (estimated) | 196–198 | Low | ~3.5 | β-lactam, dichlorophenoxy |
| Quinoline 4k | ~350 (estimated) | 223–225 | <1 | ~4.0 | Quinoline, Cl, OCH₃ |
*Estimated based on structural analogs.
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